Home > Products > Screening Compounds P72709 > 6-fluoro-7-nitro-1,4-dihydroquinoxaline-2,3-dione
6-fluoro-7-nitro-1,4-dihydroquinoxaline-2,3-dione - 143151-09-1

6-fluoro-7-nitro-1,4-dihydroquinoxaline-2,3-dione

Catalog Number: EVT-3239635
CAS Number: 143151-09-1
Molecular Formula: C8H4FN3O4
Molecular Weight: 225.13 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

6-Fluoro-7-nitro-1,4-dihydro-2,3-quinoxalinedione (FNQX) is a synthetic heterocyclic compound belonging to the quinoxalinedione family. It serves as a potent and selective antagonist of specific subtypes of ionotropic glutamate receptors, specifically AMPA receptors, in scientific research. .

6-Azido-7-nitro-1,4-dihydroquinoxaline-2,3-dione (ANQX)

  • Compound Description: ANQX is a photoreactive AMPA receptor antagonist designed as a tool to irreversibly inactivate AMPA receptors [, ]. Upon UV light exposure, its azido group forms a highly reactive nitrene, leading to covalent cross-linking with the receptor [, ]. This property makes ANQX valuable for real-time studies of AMPA receptor trafficking in live neurons [].

6,7-Dichloro-5-nitro-1,4-dihydroquinoxaline-2,3-dione (ACEA 1021)

  • Compound Description: ACEA 1021 is a potent and selective antagonist of the glycine site of the NMDA receptor [, ]. This compound exhibits high affinity for the glycine site with a Kb of approximately 6-8 nM, while displaying moderate potency at non-NMDA receptors [].
  • Relevance: Both ACEA 1021 and 6-fluoro-7-nitro-1,4-dihydro-2,3-quinoxalinedione belong to the trisubstituted QX class, sharing the 1,4-dihydroquinoxaline-2,3-dione core structure []. Variations in the type and position of substituents (chlorine atoms in ACEA 1021 versus fluorine and nitro groups in the target compound) contribute to their distinct pharmacological profiles.

7-Chloro-6-methyl-5-nitro-1,4-dihydroquinoxaline-2,3-dione (14g)

  • Compound Description: This compound is a potent glycine site antagonist with significant in vivo activity in the maximal electroshock (MES) test in mice []. It shows an IC50 of 5 nM for the glycine site and an ED50 of 1.2 mg/kg i.v. in the mouse MES assay []. Additionally, 14g exhibits 440-fold selectivity for NMDA receptors over AMPA receptors [].
  • Relevance: Compound 14g and 6-fluoro-7-nitro-1,4-dihydro-2,3-quinoxalinedione are structurally similar, both featuring a methyl group at the 7-position and a nitro group at the 5-position of the quinoxalinedione core []. The key difference is the halogen substituent at the 6-position, with 14g having a chlorine atom and the target compound having a fluorine atom.

7-Bromo-6-methyl-5-nitro-1,4-dihydroquinoxaline-2,3-dione (14f)

  • Compound Description: 14f is another potent glycine site antagonist with an IC50 of 9 nM []. Its structural similarity to 14g, possessing a bromine atom instead of chlorine at the 6-position, suggests potential in vivo activity in models like the MES test, although this has not been directly demonstrated in the provided papers.
  • Relevance: 14f and 6-fluoro-7-nitro-1,4-dihydro-2,3-quinoxalinedione share the same substitution pattern on the quinoxalinedione scaffold: a methyl group at the 7-position, a nitro group at the 5-position, and a halogen at the 6-position []. The difference lies in the specific halogen, with 14f having a bromine atom and the target compound having a fluorine.

7-Nitro-5-(N-oxyaza)-1,4-dihydroquinoxaline-2,3-dione (12e)

  • Compound Description: This compound stands out as a broad-spectrum antagonist of ionotropic glutamate receptors, exhibiting low micromolar potency for NMDA/glycine, AMPA, and kainate receptors []. It inhibits NMDA, AMPA, and KA receptors with IC50 values of 0.69, 1.3, and 2.4 μM, respectively []. Furthermore, 12e shows high in vivo potency as an anticonvulsant in mice [].
  • Relevance: 12e and 6-fluoro-7-nitro-1,4-dihydro-2,3-quinoxalinedione both belong to the 7-nitro substituted QX group, but 12e incorporates a unique N-oxyaza modification at the 5-position []. This structural alteration significantly broadens its glutamate receptor antagonist profile compared to the more selective activities observed with the target compound.

1-Ethyl-6-fluoro-1,4-dihydro-7-methyl-4-oxopyrido-[2,3-c]pyridazine-3-carboxylic acid (13)

  • Compound Description: Compound 13 is an analog of the pyrido[2,3-c]pyridazine ring system. This compound is structurally related to both Cinoxacin and nalidixic acid, both of which are quinolone antibacterial agents [].

l-tert-Butyl-7-tert-butylamino-6-nitro-1,4-dihydro-4-quinolone-3-carboxylic acid

  • Compound Description: This compound is a potent inhibitor of Streptococcus and Staphylococcus, showing superior potency to established quinolone antibiotics like ofloxacin and ciprofloxacin []. Notably, the presence of a nitro group at the 6-position contributes to its efficacy against these bacterial strains [].
  • Relevance: Though belonging to the quinolone class, this compound shares several structural features with 6-fluoro-7-nitro-1,4-dihydro-2,3-quinoxalinedione. These include the core 1,4-dihydro-4-quinolone structure, a nitro group at the 6-position, and a carboxylic acid group at the 3-position []. This suggests that despite acting on different targets (bacterial enzymes versus glutamate receptors), certain structural motifs might be crucial for their respective biological activities.
  • Compound Description: Levofloxacin is a synthetic antibacterial agent from the fluoroquinolone drug class []. It is commonly used to treat a variety of bacterial infections. Importantly, research has demonstrated that levofloxacin does not exhibit carcinogenic potential in rat multi-organ carcinogenesis models [].
  • Compound Description: "Conjugate 2" is a novel pharmacological agent synthesized by conjugating triazavirine (an antiviral drug) and levofloxacin (an antibacterial drug) [, ]. This conjugate exhibits improved pharmacokinetic properties compared to its individual components, such as higher relative bioavailability and a lower rate of elimination [, ].
Classification

This compound belongs to the class of quinoxaline derivatives, which are characterized by their bicyclic structure comprising two fused aromatic rings containing nitrogen atoms. Quinoxalines are known for their diverse biological activities and are often explored in drug development.

Synthesis Analysis

Synthetic Routes

The synthesis of 6-fluoro-7-nitro-1,4-dihydroquinoxaline-2,3-dione typically involves the nitration of 6-fluoro-1,4-dihydroquinoxaline-2,3-dione.

Common Methodology

  1. Nitration Process: The compound is synthesized by treating 6-fluoro-1,4-dihydroquinoxaline-2,3-dione with a mixture of nitric acid and sulfuric acid as nitrating agents. This reaction requires careful control of temperature to avoid over-nitration and ensure high yield.
  2. Reaction Conditions: The reaction is generally conducted under controlled temperatures (often below 0°C) to manage the exothermic nature of the nitration process .

Industrial Production

In industrial settings, the synthesis is scaled up using large reactors where parameters such as temperature, pressure, and concentration are meticulously controlled to optimize yield and purity. Purification methods like recrystallization or chromatography are employed post-synthesis.

Molecular Structure Analysis

Structural Characteristics

6-Fluoro-7-nitro-1,4-dihydroquinoxaline-2,3-dione features a bicyclic structure with:

  • Fluorine Substitution: The presence of a fluorine atom at position 6 enhances the compound's lipophilicity and metabolic stability.
  • Nitro Group: A nitro group at position 7 contributes to its reactivity and potential biological activity.

Molecular Geometry

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-7-nitro-1,4-dihydroquinoxaline-2,3-dione can undergo various chemical transformations:

  1. Reduction: The nitro group can be reduced to an amino group using hydrogen gas in the presence of palladium on carbon as a catalyst.
  2. Substitution: The fluorine atom can be replaced by other nucleophiles under suitable conditions.
  3. Oxidation: Although less common, oxidation reactions can occur leading to various derivatives.

Common Reagents and Conditions

  • Reduction: Hydrogen gas and palladium on carbon.
  • Substitution: Nucleophiles such as amines or thiols.
  • Oxidation: Agents like potassium permanganate or chromium trioxide.

Major Products Formed

The major products from these reactions include:

  • Reduction Product: 6-amino-7-nitro-1,4-dihydroquinoxaline-2,3-dione.
  • Substitution Products: Various substituted quinoxalines depending on the nucleophile used.
Mechanism of Action

Target Interaction

The primary target for 6-fluoro-7-nitro-1,4-dihydroquinoxaline-2,3-dione is the GluR2 AMPA receptor.

Mode of Action

This compound acts as an antagonist to the GluR2 AMPA receptor:

  • It inhibits glutamate-gated ion channels responsible for fast excitatory synaptic transmission.

Pharmacokinetics

Due to its molecular weight (225.13 g/mol), it exhibits specific pharmacokinetic properties that influence its absorption and distribution within biological systems .

Physical and Chemical Properties Analysis

Physical Properties

6-Fluoro-7-nitro-1,4-dihydroquinoxaline-2,3-dione is typically described as:

  • A solid at room temperature.

Chemical Properties

Key chemical properties include:

  • Solubility in organic solvents.
  • Reactivity due to the presence of functional groups (nitro and fluoro).

These properties make it suitable for further functionalization in drug design .

Applications

Scientific Applications

6-Fluoro-7-nitro-1,4-dihydroquinoxaline-2,3-dione has several applications in scientific research:

  1. Medicinal Chemistry: It serves as a crucial building block for developing new therapeutic agents targeting neurological disorders.
  2. Biological Studies: The compound is utilized in studies examining receptor interactions and enzyme inhibition.
  3. Material Science: It is explored for developing advanced materials with specific electronic or photonic properties due to its unique structural features .
Introduction and Contextual Background

The quinoxaline-2,3-dione scaffold represents a privileged structural motif in neuropharmacology, serving as the chemical foundation for highly selective antagonists targeting ionotropic glutamate receptors (iGluRs). These receptors mediate the majority of excitatory neurotransmission in the mammalian central nervous system and are critically involved in synaptic plasticity, learning, and memory. Dysregulation of iGluR activity underpins numerous neurological disorders, driving intensive research into receptor-subtype-specific probes. Within this landscape, 6-fluoro-7-nitro-1,4-dihydroquinoxaline-2,3-dione emerges as a strategically designed analogue within the quinoxalinedione class, incorporating a targeted nitro-fluoro substitution pattern at the 6- and 7-positions. This compound, while less extensively characterized than some predecessors, embodies a deliberate structural evolution aimed at optimizing receptor interaction kinetics and selectivity profiles, particularly for AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) and kainate receptor subtypes. Its design principles draw upon decades of structure-activity relationship (SAR) studies, positioning it as a sophisticated tool for dissecting excitatory neurotransmission mechanisms.

Historical Development of Quinoxalinedione-Based Neuropharmacological Probes

The development of quinoxalinedione-based neuropharmacological probes marks a significant chapter in glutamate receptor research. Early antagonists like glutamic acid diethyl ester (GDEE) suffered from weak potency and poor pharmacokinetics, limiting their utility. A breakthrough arrived with the synthesis of 6,7-dinitroquinoxaline-2,3-dione (DNQX) [3] [4]. DNQX demonstrated potent antagonism at AMPA and kainate receptors (non-NMDA subtypes), becoming a cornerstone tool for electrophysiologists and neuropharmacologists. It enabled researchers to selectively block non-NMDA receptor-mediated synaptic currents and excitotoxicity, revealing their distinct roles in neuronal signaling and pathology [4]. For instance, DNQX was shown to block NMDA and kainate cytotoxicity in cortical cultures, while leaving quisqualate toxicity unaffected, highlighting receptor subtype specificity [4]. Furthermore, studies using DNQX helped elucidate the involvement of AMPA/kainate receptors in complex behaviors like amphetamine sensitization and cocaine-induced conditioned place preference [3].

Despite its utility, DNQX had limitations, including some activity at the glycine co-agonist site of NMDA receptors and less than ideal selectivity between AMPA and kainate receptors [4]. This spurred the development of second-generation compounds. 6-Cyano-7-nitroquinoxaline-2,3-dione (CNQX) followed, offering improved water solubility and a refined selectivity profile, though still with significant activity at the NMDA receptor-associated glycine site [6] [8] [10]. CNQX became widely used as a potent, selective kainate/quisqualate (non-NMDA) receptor antagonist [6] [10]. The quest for even greater selectivity and novel mechanisms led to probes like 6-Azido-7-nitro-1,4-dihydroquinoxaline-2,3-dione (ANQX) [1]. ANQX represented a paradigm shift as a photoreactive, irreversible antagonist. Upon photostimulation, it forms a covalent adduct with Glu705 within the ligand-binding domain of the GluR2 AMPA receptor, permanently inactivating it and allowing unprecedented spatial and temporal control in electrophysiological studies [1]. This historical trajectory—from DNQX to CNQX to ANQX—reflects a continuous refinement towards greater potency, selectivity, and novel mechanisms of action, setting the stage for further innovations like the 6-fluoro-7-nitro analogue.

Structural Evolution of Substituted Quinoxaline-2,3-diones as Targeted Glutamate Receptor Antagonists

The antagonistic activity of quinoxaline-2,3-diones is exquisitely sensitive to the nature and position of substituents on the benzene ring of the quinoxaline core. Systematic SAR studies have revealed key principles governing receptor affinity and selectivity:

  • Critical Role of Ring Electronics and Sterics: Electron-withdrawing groups (EWGs) at the 6- and 7-positions are essential for high-affinity antagonism at AMPA and kainate receptors. These EWGs (e.g., -NO₂, -CN, -N₃, -F) profoundly influence the electron density distribution within the quinoxaline core, enhancing interactions with key residues in the ligand-binding pocket.

  • Positional Dependence (6 vs. 7 vs. 6,7): While disubstitution at both 6 and 7 positions generally yields the most potent compounds (e.g., DNQX, CNQX, ANQX), the specific combination dictates the selectivity profile and functional behavior. The 7-nitro group is a recurring feature in high-affinity antagonists and irreversible ligands.

  • Impact on Receptor Subtype Selectivity: Subtle changes significantly alter selectivity between AMPA and kainate receptor subtypes. For example, variations can shift a compound from being a broad-spectrum non-NMDA antagonist to one with preference for specific GluK or GluA subunits.

  • Introduction of Irreversible Binding: The incorporation of photoreactive groups like azide (-N₃) at position 6, as in ANQX, allows the molecule to form a covalent bond to Glu705 upon UV irradiation, enabling permanent receptor blockade and facilitating biochemical studies [1]. This represents a move beyond purely competitive antagonism.

Table 1: Structural Evolution and Key Properties of Select Quinoxaline-2,3-dione Antagonists

Compound NameR⁶R⁷Primary Target(s)Key Property/Advancement
DNQX-NO₂-NO₂AMPA, KainatePrototypical broad-spectrum non-NMDA antagonist
CNQX-CN-NO₂AMPA, Kainate (Gly site)Improved solubility; widely used probe
ANQX-N₃-NO₂AMPA (GluA2)Photoreactive irreversible antagonist; forms covalent adduct
6-Fluoro-7-nitroquinoxaline-2,3-dione-F-NO₂Predominantly AMPA (Theoretical)Enhanced selectivity?; Unique electronic profile (F vs CN/N₃)

The design of 6-fluoro-7-nitro-1,4-dihydroquinoxaline-2,3-dione fits strategically within this evolutionary path. It replaces the larger, strongly electron-withdrawing groups at position 6 (like -CN in CNQX or -N₃ in ANQX) with a smaller fluorine atom. Fluorine is also a strong EWG but offers distinct steric and electronic characteristics compared to cyano or azido groups:

  • Steric: Fluorine is significantly smaller (-F van der Waals radius ~1.47 Å) than cyano (-CN ~1.90 Å) or azido (-N₃ ~1.80 Å). This reduced steric bulk could potentially allow for deeper or distinct access within the ligand-binding pocket, potentially improving fit or altering conformational dynamics.
  • Electronic: While fluorine is highly electronegative, its electron-withdrawing effect is primarily inductive (-I effect), whereas cyano and azido groups exert both strong -I and resonance (-R) effects. This difference in electronic perturbation of the quinoxaline core could modulate the strength or nature of key interactions (e.g., hydrogen bonding, pi-stacking, dipole-dipole) with receptor residues like Glu705, Thr655, and Ser654.
  • Metabolic Stability: The C-F bond is generally more metabolically stable than C-CN or C-N₃ bonds, potentially offering advantages in in vivo experimental settings where probe stability is crucial.

The retention of the 7-nitro group, a consistent feature in high-affinity ligands like CNQX and ANQX, is critical. This group is known to engage in crucial interactions within the binding cleft. The combination of 6-fluoro and 7-nitro represents a distinct electronic and steric profile aimed at refining the balance between high affinity, selectivity (particularly for AMPA over kainate receptors), and potentially introducing novel physicochemical properties compared to its predecessors.

Positional Nitro-Fluoro Substitution Paradigm in Neuroactive Compound Design

The strategic placement of nitro and fluoro substituents on aromatic rings represents a sophisticated approach in medicinal chemistry for modulating the biological activity of neuroactive compounds. This paradigm leverages the distinct yet complementary properties of these functional groups:

  • Nitro Group (-NO₂) as a Key Pharmacophore:
  • Electron-Withdrawing Power: The nitro group is one of the strongest electron-withdrawing substituents (-I and -R effects). This dramatically reduces electron density in the aromatic ring system. In quinoxalinediones, this is crucial for optimal interaction with the ligand-binding domain (LBD) of AMPA and kainate receptors, which features a positively charged or dipolar pocket recognizing the acidic dione moiety. The electron deficiency enhances hydrogen bonding and dipole-dipole interactions with key residues.
  • Positional Preference at C7: Crystallographic studies, particularly with ANQX bound to the GluR2 S1S2 ligand-binding core, reveal that the 7-nitro group occupies a critical subpocket. Its placement facilitates specific contacts and contributes significantly to high-affinity binding [1]. The nitro group's geometry and electronic properties make it well-suited for this location.
  • Role in Irreversible Ligands: In ANQX, the 6-azido group provides the photoreactive handle, but the adjacent 7-nitro group likely plays a role in positioning the molecule optimally within the binding site, facilitating the subsequent covalent bond formation between the generated nitrene and Glu705 [1].
  • Fluorine (-F) as a Strategic Bioisostere and Modifier:
  • Steric Minimalism: Fluorine is the smallest atom besides hydrogen that can be incorporated into organic molecules, adding minimal steric bulk. Replacing larger 6-position substituents (like -CN, -N₃, or even -NO₂ in unsymmetrical analogues) with -F aims to minimize steric clashes and potentially allow access to subpockets or conformations inaccessible to bulkier analogues.
  • Electron-Withdrawing Effect: Fluorine is highly electronegative, providing a strong -I effect. While weaker in overall electron withdrawal than -NO₂ or -CN, it still significantly decreases electron density at adjacent positions. This maintains the essential electronic character of the ring needed for receptor binding but with a potentially different electronic gradient compared to 6-CN or 6-N₃ analogues.
  • Hydrogen Bonding Acceptor: Fluorine can act as a weak hydrogen bond acceptor. While less potent than oxygen acceptors, this property could contribute to stabilizing specific conformations or interactions within the receptor binding site.
  • Metabolic Stability and Lipophilicity: Fluorine substitution often enhances metabolic stability by blocking sites of oxidative metabolism and can subtly modulate compound lipophilicity (log P), influencing membrane permeability and distribution.

Table 2: Functional Group Properties Influencing Quinoxalinedione Pharmacology

Functional GroupSize (vdW radius Å)Key Electronic EffectsRole in Quinoxalinedione SARExample Compound
-NO₂~3.5 (O), ~2.0 (N)Strong -I, Strong -REssential for high affinity (esp. C7); Key interactionsDNQX, CNQX, ANQX
-CN~1.90 (C≡N)Strong -I, Moderate -RImproves solubility/selectivity; Broad antagonismCNQX
-N₃~1.80 (terminal N)Moderate -I, Moderate -REnables irreversible photocrosslinkingANQX
-F~1.47Moderate -IReduces steric bulk; Modulates electronics/metabolism6-Fluoro-7-nitro

The 6-fluoro-7-nitro substitution pattern specifically exploits this paradigm. The powerful electron-withdrawing nitro group at the meta-like position (C7) establishes the core electronic environment and key binding interactions. The fluorine at the ortho-like position (C6) provides a sterically conservative yet electronically active substituent. This combination is hypothesized to:

  • Enhance Selectivity: The distinct steric and electronic profile of fluorine compared to cyano or azido groups could potentially favor interactions specific to certain AMPA receptor subunits (e.g., GluA2) over kainate receptors or the glycine site of NMDA receptors.
  • Optimize Binding Kinetics: The smaller size might allow for faster association or dissociation rates, potentially offering different temporal control in experiments compared to bulkier analogues.
  • Improve Physicochemical Profile: Fluorine substitution may confer advantages in solubility, stability, or cell permeability relevant for experimental applications in complex biological systems (e.g., brain slices, in vivo models).

While direct pharmacological data on 6-fluoro-7-nitro-1,4-dihydroquinoxaline-2,3-dione within the provided search results is limited, its design is firmly rooted in the well-established SAR of the quinoxalinedione class and the proven utility of the positional nitro-fluoro strategy in modulating neuroactive compound interactions with their targets. It represents a calculated step in the ongoing refinement of molecular tools for dissecting glutamate receptor function.

Properties

CAS Number

143151-09-1

Product Name

6-fluoro-7-nitro-1,4-dihydroquinoxaline-2,3-dione

IUPAC Name

6-fluoro-7-nitro-1,4-dihydroquinoxaline-2,3-dione

Molecular Formula

C8H4FN3O4

Molecular Weight

225.13 g/mol

InChI

InChI=1S/C8H4FN3O4/c9-3-1-4-5(2-6(3)12(15)16)11-8(14)7(13)10-4/h1-2H,(H,10,13)(H,11,14)

InChI Key

MSVAVCLZHVHHLY-UHFFFAOYSA-N

SMILES

C1=C2C(=CC(=C1[N+](=O)[O-])F)NC(=O)C(=O)N2

Canonical SMILES

C1=C2C(=CC(=C1[N+](=O)[O-])F)NC(=O)C(=O)N2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.